molecular formula C15H16ClN3OS2 B2698553 N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide CAS No. 338749-94-3

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide

Cat. No.: B2698553
CAS No.: 338749-94-3
M. Wt: 353.88
InChI Key: BURNUKUMCPYBJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide is a synthetic organic compound featuring a thiazole core linked to a 1,4-thiazinane moiety via an acetamide bridge. This structure places it within a class of molecules known for significant potential in medicinal chemistry research. Compounds based on the 1,3-thiazole scaffold are extensively investigated for a wide spectrum of biological activities. The thiazole ring is a privileged structure in drug discovery, present in various FDA-approved treatments and known for its diverse pharmacological properties . Specifically, acetamide-linked thiazole derivatives have demonstrated promising antimicrobial and antiproliferative activities in preclinical studies, making them interesting candidates for the development of new therapeutic agents . The incorporation of the 1,4-thiazinan-4-yl group may further modulate the compound's physicochemical properties and biological interactions. This product is intended for research and development purposes in chemical and pharmaceutical laboratories. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-thiomorpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS2/c16-12-4-2-1-3-11(12)13-10-22-15(17-13)18-14(20)9-19-5-7-21-8-6-19/h1-4,10H,5-9H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURNUKUMCPYBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC(=O)NC2=NC(=CS2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in the Acetamide Side Chain

Target Compound vs. Morpholino Analog

A closely related analog, N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS 338749-93-2), replaces the thiazinane ring with a morpholine group . Key differences include:

  • Solubility : The thiazinane group (containing a secondary amine) may enhance aqueous solubility compared to morpholine’s ether oxygen, which is less polar.
Target Compound vs. Chlorinated Acetamides

2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide (CAS 6125-31-1) lacks the thiazinane moiety, instead featuring a chlorine atom on the acetamide . This substitution increases lipophilicity (ClogP ≈ 3.2 vs. ~2.5 for the target compound) but reduces hydrogen-bonding capacity, likely altering membrane permeability and target engagement.

Variations in the Aromatic Substituents

Target Compound vs. Dichlorophenyl Derivatives

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () differs in both substitution pattern (3,4-dichloro vs. 2-chloro) and side chain (simple acetamide vs. thiazinane). The dichlorophenyl group induces a 61.8° dihedral angle between the phenyl and thiazole rings, whereas the 2-chlorophenyl group in the target compound may adopt a distinct conformation, influencing π-π stacking and crystallinity .

Patent-Based Analogs

European Patent EP3348550A1 discloses analogs like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide , which replace the thiazole core with benzothiazole and introduce trifluoromethyl groups . These modifications enhance metabolic stability (via CF₃) but may reduce solubility. The target compound’s thiazole-thiazinane combination offers a balance between steric bulk and polarity.

Crystallographic Behavior

Crystal structures of related compounds (e.g., ) reveal that substituents dictate molecular packing. For example, hydrogen-bonded dimers via N–H⋯N interactions stabilize the lattice in dichlorophenyl analogs . The target compound’s thiazinane group may introduce additional hydrogen-bond donors (NH), influencing crystal morphology and stability.

Physicochemical and Pharmacological Implications

Data Table: Key Comparative Properties

Compound Name Molecular Weight Core Structure Acetamide Substituent Solubility Trends
Target Compound 339.84 Thiazole 1,4-Thiazinane Moderate (polar solvents)
N-[4-(2-Cl-Ph)-thiazol-2-yl]-2-morpholinoacetamide 335.81 Thiazole Morpholine Low (non-polar solvents)
2-Cl-N-[4-(4-Cl-Ph)-thiazol-2-yl]acetamide 287.17 Thiazole Chlorine Low (chloroform, DMSO)
2-(3,4-Cl₂-Ph)-N-thiazol-2-yl-acetamide 287.16 Thiazole None (simple acetamide) Moderate (DMSO)

Pharmacological Considerations

  • Thiazinane vs. Morpholine : The thiazinane’s secondary amine may enhance interactions with acidic residues in enzyme active sites compared to morpholine’s ether oxygen.
  • Chlorophenyl Positioning : The 2-chloro substituent on the phenyl ring may reduce steric hindrance compared to 3,4-dichloro analogs, improving target accessibility .

Biological Activity

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's structure, synthesis, and biological activity, supported by relevant data tables and research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Thiazole Ring : This is achieved by reacting 2-chlorobenzaldehyde with thiourea in the presence of a suitable base.
  • Acetamide Formation : The thiazole derivative is then reacted with bromoacetyl chloride to introduce the acetamide moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance:

  • In Vitro Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. In studies involving MCF-7 (breast cancer) and HepG2 (liver cancer) cells, it exhibited an IC50 value indicating potent growth inhibition.
CompoundCell LineIC50 (µg/mL)Mechanism of Action
This compoundMCF-75.36Induces apoptosis via Bax/Bcl-2 ratio increase
This compoundHepG210.10Cell cycle arrest at G2/M phase

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Studies have shown that treatment leads to an increase in pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2). Additionally, it may disrupt key signaling pathways involved in cell proliferation.

Study 1: Anticancer Efficacy

A study published in Molecules evaluated several thiazole derivatives for their anticancer properties. Among them, this compound demonstrated significant cytotoxicity against both MCF-7 and HepG2 cell lines. The results indicated that structural modifications could enhance its activity further.

Study 2: Structure–Activity Relationship (SAR)

Research has shown that the presence of specific substituents on the thiazole ring significantly influences biological activity. For example:

  • Substituent Effects : The introduction of electron-donating groups at specific positions on the phenyl ring was found to enhance cytotoxic activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide?

  • Methodology : The synthesis typically involves multi-step reactions. A common approach includes:

  • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol, 70–80°C) .
  • Step 2 : Introduction of the thiazinane moiety via nucleophilic substitution or coupling reactions. For example, reacting the thiazole intermediate with 1,4-thiazinane in the presence of a base (e.g., triethylamine) and a solvent like dichloromethane .
  • Step 3 : Final acylation or amidation to attach the acetamide group, monitored by TLC or HPLC for purity .

Q. How is the compound characterized using spectroscopic techniques?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity (e.g., aromatic proton signals at δ 7.2–8.1 ppm for chlorophenyl, thiazole protons at δ 6.5–7.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ peak at m/z 381.9) .
  • Infrared (IR) Spectroscopy : Peaks at 1650–1680 cm1^{-1} confirm carbonyl (C=O) groups .

Q. What are the primary biological targets of this compound?

  • Methodology : Thiazole derivatives are known to interact with enzymes (e.g., kinases) or receptors (e.g., GPCRs). Target identification involves:

  • Computational docking : Molecular docking against Protein Data Bank (PDB) structures to predict binding affinities .
  • In vitro assays : Enzymatic inhibition studies (e.g., IC50_{50} measurements) using purified targets like cyclooxygenase-2 (COX-2) or bacterial DNA gyrase .

Q. What are the solubility and formulation considerations for in vivo studies?

  • Methodology :

  • Solubility screening : Test in DMSO, methanol, or chloroform (slight solubility observed in polar aprotic solvents) .
  • Formulation : Use surfactants (e.g., Tween-80) or lipid-based carriers for aqueous dispersion. Stability assessed via HPLC over 24–72 hours .

Q. How stable is the compound under varying storage conditions?

  • Methodology :

  • Accelerated stability studies : Store at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via LC-MS. Stability is highest at 4°C in inert atmospheres .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side products?

  • Methodology :

  • Design of Experiments (DoE) : Vary temperature, solvent polarity, and reagent stoichiometry. For example, using acetonitrile instead of ethanol reduces byproduct formation during cyclization .
  • Catalyst screening : Employ palladium catalysts (e.g., Pd/C) for coupling steps to improve efficiency .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times). For instance, discrepancies in antimicrobial activity may arise from variations in bacterial strains .
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating groups) with bioactivity trends .

Q. What strategies are effective for designing derivatives with improved pharmacokinetics?

  • Methodology :

  • Bioisosteric replacement : Substitute the chlorophenyl group with fluorophenyl to enhance metabolic stability .
  • Prodrug design : Introduce ester linkages to improve oral bioavailability, hydrolyzed in vivo to the active form .

Q. How can computational modeling guide the optimization of target binding?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to identify key binding residues (e.g., hydrophobic pockets accommodating thiazinane) .
  • Free Energy Perturbation (FEP) : Quantify binding energy changes upon structural modifications .

Q. What is the role of halogen atoms (Cl, F) in modulating biological activity?

  • Methodology :

  • Electron Localization Function (ELF) Analysis : Map electron density to assess halogen bonding potential. Chlorine enhances π-π stacking, while fluorine improves membrane permeability .
  • Comparative SAR : Synthesize analogs with Br, I, or H substituents and evaluate activity shifts in enzyme inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.